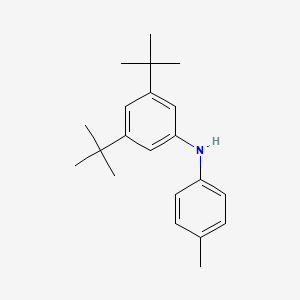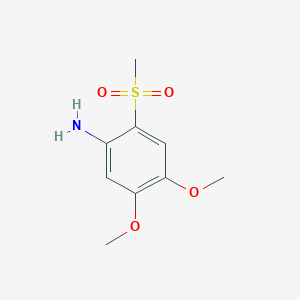
4,5-Dimethoxy-2-(methylsulfonyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dimethoxy-2-(methylsulfonyl)aniline is a chemical compound with the following structure:
C9H13NO2S
It features two methoxy (–OCH₃) groups and a methylsulfonyl (–SO₂CH₃) group attached to an aniline ring. Anilines are aromatic compounds containing an amino group (–NH₂) directly bonded to a benzene ring. This compound exhibits interesting properties due to its functional groups.
Méthodes De Préparation
Synthetic Routes: Several synthetic routes exist for the preparation of 4,5-dimethoxy-2-(methylsulfonyl)aniline. One common method involves the Suzuki–Miyaura coupling reaction, which forms carbon–carbon bonds. In this process, an arylboronic acid or boronate ester reacts with an aryl halide (such as bromide or chloride) in the presence of a palladium catalyst. The methylsulfonyl group can be introduced during this coupling step .
Industrial Production: While industrial-scale production methods may vary, the Suzuki–Miyaura coupling remains a key strategy for synthesizing this compound. Optimization of reaction conditions, choice of boron reagents, and catalyst selection play crucial roles in achieving high yields.
Analyse Des Réactions Chimiques
4,5-Dimethoxy-2-(methylsulfonyl)aniline can undergo various reactions:
Oxidation: The methoxy groups can be oxidized to hydroxy groups (–OH) under appropriate conditions.
Reduction: Reduction of the sulfonyl group (–SO₂CH₃) can yield the corresponding sulfide (–SCH₃).
Substitution: The aniline ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents: Boron reagents (e.g., arylboronic acids), halogens (e.g., bromine), and reducing agents (e.g., sodium borohydride).
Major Products: The specific products depend on reaction conditions and substituents present.
Applications De Recherche Scientifique
4,5-Dimethoxy-2-(methylsulfonyl)aniline finds applications in:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and potential biological activity.
Organic Synthesis: It serves as a building block for more complex molecules.
Materials Science: Its functional groups make it useful for designing new materials.
Mécanisme D'action
The exact mechanism of action for this compound depends on its specific application. It may interact with cellular targets, enzymes, or receptors, affecting biological processes.
Comparaison Avec Des Composés Similaires
While 4,5-Dimethoxy-2-(methylsulfonyl)aniline is relatively unique, similar compounds include 2,4-dimethyl-5-(methylsulfonyl)aniline . These related structures share some features but differ in substituents or positions.
Propriétés
Formule moléculaire |
C9H13NO4S |
|---|---|
Poids moléculaire |
231.27 g/mol |
Nom IUPAC |
4,5-dimethoxy-2-methylsulfonylaniline |
InChI |
InChI=1S/C9H13NO4S/c1-13-7-4-6(10)9(15(3,11)12)5-8(7)14-2/h4-5H,10H2,1-3H3 |
Clé InChI |
RPZPWSALHIPPFA-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1)N)S(=O)(=O)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


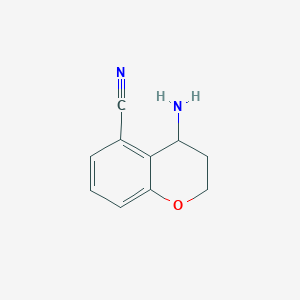

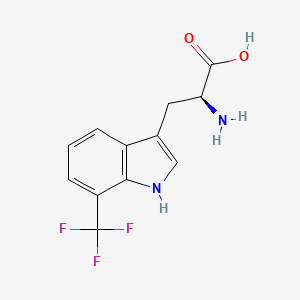
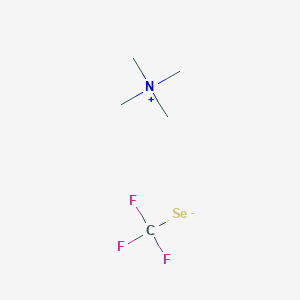
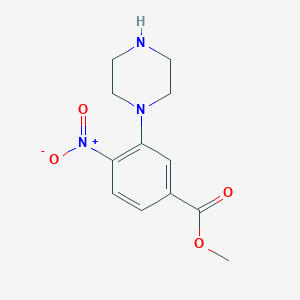

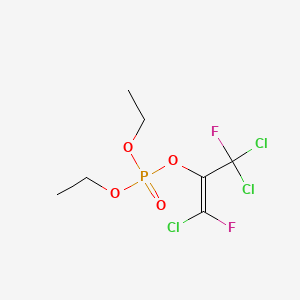

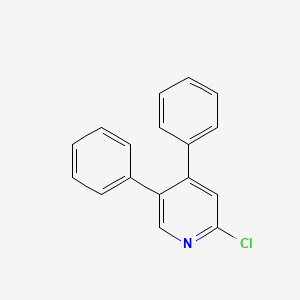
![4-[4-[(2-Bromophenyl)-(3-methyl-2-thienyl)methyl]piperazin-1-yl]-1-phenyl-pyrazolo[3,4-d]pyrimidine](/img/structure/B12828476.png)
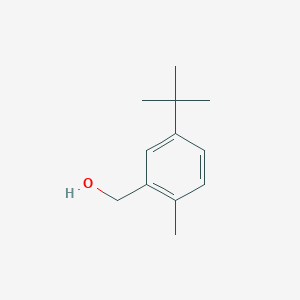
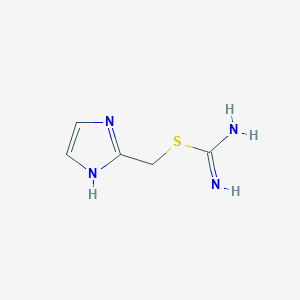
![2-(4-Bromothiophen-2-yl)-1H-benzo[d]imidazole](/img/structure/B12828487.png)
